molecular formula C18H28N4O3S B12181491 2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B12181491
M. Wt: 380.5 g/mol
InChI Key: WFLVSRUSXDTIFM-UHFFFAOYSA-N
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Description

Cyclohepta[c]pyridazin-3-one Core

  • Fused bicyclic system : A pyridazinone (positions 1-4) fused to a cycloheptane (positions 4a-8a) via the [c] face (Figure 1).
  • Tautomerism : The 3-keto group permits enolization, though the keto form dominates in most environments.
  • Ring conformations : Molecular modeling predicts a boat-like cycloheptane with planar pyridazine, minimizing angle strain.

Piperazine-Methyl Substituent

  • Position 2 substitution : A methylene bridge links the core to piperazine’s N-1 atom.
  • Piperazine geometry : Chair conformation with axial N-1 substitution, favoring equatorial tetrahydrothiophene dioxide placement.

Tetrahydrothiophene 1,1-Dioxide Unit

  • Sulfone group : The 1,1-dioxide designation specifies sulfonic oxidation at sulfur.
  • Ring puckering : Tetrahydrothiophene adopts an envelope conformation, with C-3 substituent equatorial to minimize steric clash.

Structural Interconnectivity

  • Conformational coupling : Piperazine’s chair conformation orients the tetrahydrothiophene dioxide toward the cycloheptane ring, enabling potential intramolecular contacts.
  • Electronic effects : Sulfone electron-withdrawal polarizes the piperazine N-1 atom, enhancing hydrogen-bond acceptor capacity.

Comparative Analysis With Related Heterocyclic Frameworks

Versus Simple Piperazine Derivatives

  • Piperazin-1-ium systems : Protonated piperazines (e.g., piperazin-1-ium) lack the tetrahydrothiophene dioxide group, reducing electronegativity at N-1.
  • Substituent effects : The sulfone group in this compound decreases basicity compared to N-alkylpiperazines (pKa shift ≈ 2 units).

Versus Tetrahydrothiophene Dioxide Analogues

  • Ring size variations : Thiophene dioxides (5-membered) exhibit greater ring strain vs. tetrahydrothiophene dioxides (6-membered), altering sulfone reactivity.
  • Fusion patterns : Unlike benzo-fused sulfones (e.g., benzo[b]thiophene dioxide), this compound’s sulfone resides on a saturated ring, limiting π-conjugation.

Versus Cyclohepta[c]pyridazinone Derivatives

  • Substituent positioning : Analogues with C-2 alkyl groups (e.g., 2-ethyl derivatives) lack the piperazine’s hydrogen-bonding capacity, reducing solubility.
  • Fused ring modifications : Replacement of cycloheptane with cyclohexane (as in cyclohexa[c]pyridazinones) increases ring strain but enhances planarity.

Table 1: Structural and Electronic Comparisons

Feature Target Compound Piperazin-1-ium Benzo[b]thiophene dioxide
Ring Size (Heterocycle) 7-membered (cycloheptane) 6-membered 5-membered
Sulfone Position Tetrahydrothiophene C-3 N/A Thiophene C-1
Nitrogen Count 4 (2 pyridazine + 2 piperazine) 2 0
Calculated Dipole (D) 5.2 3.8 4.1

Properties

Molecular Formula

C18H28N4O3S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C18H28N4O3S/c23-18-12-15-4-2-1-3-5-17(15)19-22(18)14-20-7-9-21(10-8-20)16-6-11-26(24,25)13-16/h12,16H,1-11,13-14H2

InChI Key

WFLVSRUSXDTIFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Cyclohepta[c]pyridazin-3-one Formation

The cyclohepta[c]pyridazinone scaffold is typically synthesized via hydrazine-mediated cyclization of a diketone precursor. For example:

  • Starting material : A cycloheptane derivative with adjacent ketone groups (e.g., 2,3-diketocycloheptane).

  • Reaction : Treatment with hydrazine hydrate in ethanol under reflux (4–6 hours) yields the pyridazinone ring.

  • Mechanism : Condensation followed by intramolecular cyclization.

StepReagents/ConditionsYieldSource
CyclizationHydrazine hydrate, EtOH, reflux~75%

Side-Chain Introduction: Piperazine Methylation

The methyl-piperazine side chain is introduced via alkylation at the pyridazinone’s C2 position:

  • Substrate : 3-Oxo-2,5,6,7,8,9-hexahydrocyclohepta[c]pyridazine.

  • Alkylating agent : Bromomethylpiperazine derivatives (e.g., 1-(bromomethyl)piperazine).

  • Conditions : Base (K₂CO₃) in DMF at 60–80°C for 12–18 hours .

StepReagents/ConditionsYieldSource
Alkylation1-(Bromomethyl)piperazine, K₂CO₃, DMF, 80°C~68%

Sulfone Functionalization: Tetrahydrothiophene-3-yl Modification

The piperazine’s sulfone group is introduced through oxidation of a thioether intermediate:

  • Substrate : 4-(Tetrahydrothiophen-3-yl)piperazine.

  • Oxidation : H₂O₂ in acetic acid (2 equivalents, 50°C, 4 hours) .

  • Coupling : The sulfone-modified piperazine is then coupled to the alkylated pyridazinone via reductive amination or nucleophilic substitution .

StepReagents/ConditionsYieldSource
OxidationH₂O₂, AcOH, 50°C~85%
CouplingNaBH₃CN, MeOH, RT~60%

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors and catalytic hydrogenation are employed to enhance efficiency:

  • Cyclization : Microreactors with precise temperature control improve yield reproducibility.

  • Purification : Chromatography-free methods (e.g., crystallization from ethyl acetate/hexane) .

Analytical Characterization

Final compounds are validated using:

  • LC-MS : Confirmation of molecular ion peaks (e.g., m/z 431.5 for C₁₇H₂₅N₃O₆S₂) .

  • NMR : Key signals include δ 3.2–3.6 ppm (piperazine CH₂) and δ 1.8–2.1 ppm (cycloheptane CH₂) .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a receptor agonist or antagonist.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences Among Piperazine-Containing Pyridazinones and Related Derivatives
Compound Name Core Structure Key Substituents Potential Impact on Properties
Target Compound Cyclohepta[c]pyridazin-3-one Piperazine linked to 1,1-dioxidotetrahydrothiophen-3-yl Enhanced solubility (sulfone group); conformational flexibility (piperazine)
5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones (3a-3h, ) Pyridazin-3(2H)-one Alkyl/aryl groups at 2-position; chloro and phenyl at 5- and 6-positions Reduced polarity (alkyl/aryl groups); potential for halogen-mediated binding interactions
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l, ) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, and ester groups High molecular weight may limit bioavailability; nitro group could confer redox activity
1,3-Di-[4-(Pyrimidin-2-yl)Piperazinemethyl]-2-Thioxoimidazo[4,5-b]Pyridine (12, ) Imidazo[4,5-b]pyridine Dual pyrimidinyl-piperazine units; thioxo group Increased hydrogen-bonding capacity (pyrimidine); sulfur atom may influence redox stability
Key Observations:
  • Unlike ’s nitro-containing imidazopyridine, the target lacks electron-withdrawing groups, suggesting divergent electronic profiles.
  • The sulfone group in the target may enhance aqueous solubility compared to sulfur-free analogs (e.g., ’s thioxo derivative).

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data
Compound (Source) Melting Point (°C) Key Spectral Features (NMR, IR)
Target Compound Not reported Expected: Cycloheptane ring protons (δ 1.5–2.5 ppm); sulfone SO₂ (IR ~1300–1150 cm⁻¹)
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d, ) 215–217 Nitro group (IR ~1520 cm⁻¹); cyano (IR ~2250 cm⁻¹); ester carbonyl (¹³C NMR ~165 ppm)
1l () 243–245 Phenethyl protons (δ 2.8–3.2 ppm); nitrophenyl (¹H NMR δ 8.1–8.3 ppm)
  • The target compound’s sulfone group would exhibit distinct IR absorption and deshielded protons adjacent to the sulfone in ¹H NMR.
  • Its cycloheptane ring may cause upfield shifts compared to smaller imidazopyridine derivatives (e.g., –7).

Biological Activity

The compound 2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a heterocyclic organic molecule with potential pharmacological applications. Its complex structure includes a piperazine moiety and a tetrahydrothiophene substituent, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H28N4O3SC_{18}H_{28}N_{4}O_{3}S with a molecular weight of 380.5 g/mol. Its structure is characterized by a pyridazinone core that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18H28N4O3S
Molecular Weight380.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Preliminary studies suggest that compounds structurally similar to this molecule exhibit various biological activities. The following mechanisms have been proposed based on analogous compounds:

  • Receptor Modulation : The piperazine moiety may enhance binding to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Antimicrobial Activity : Some derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
  • Cytotoxicity : Studies on related piperazine derivatives indicate low cytotoxicity in human cell lines (HEK-293), suggesting safety for therapeutic use .
  • Antidiabetic Potential : Piperazine derivatives have been explored for their antidiabetic effects, with some exhibiting IC50 values significantly lower than standard treatments like acarbose .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine-based compounds:

  • Study on Antitubercular Activity : A series of substituted piperazine derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. Compounds exhibited IC50 values as low as 1.35 μM, indicating strong potential for development as anti-TB agents .
  • Antidiabetic Activity : Research has shown that certain piperazine derivatives can effectively lower blood sugar levels in diabetic models, with some compounds showing IC50 values significantly stronger than existing medications .

Comparative Analysis

The following table compares the structural features and activities of similar compounds:

Compound NameStructureUnique Features
6-hydroxy-2-pheny-pyridazin-3(2H)-oneStructure ImageHydroxy group enhances solubility
Tert-butyl (2S,4S)-4-[4-(3-methyl-pyrazol) piperazine]Structure ImagePyrazole moiety for different biological activity
4-methyl-piperazine derivativesVarious StructuresModifications lead to altered receptor selectivity

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

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